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Abstract

ML347, also known as LDN-193719, has emerged as a potent and highly selective small
molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, key components of the
Transforming Growth Factor-f3 (TGF-3) and Bone Morphogenetic Protein (BMP) signaling
pathways. This selectivity profile positions ML347 as a valuable chemical probe for elucidating
the physiological and pathological roles of ALK1/2 and as a promising starting point for the
development of novel therapeutics for a range of disorders, including rare genetic diseases and
cancer. This technical guide provides a comprehensive overview of the current knowledge
surrounding ML347, with a focus on its mechanism of action, quantitative biochemical and
cellular activity, detailed experimental protocols, and its therapeutic potential as demonstrated
in preclinical models.

Introduction

The TGF-3 superfamily of ligands, including TGF-s and BMPs, plays a critical role in
regulating a myriad of cellular processes such as proliferation, differentiation, apoptosis, and
migration. Dysregulation of this signaling network is implicated in the pathogenesis of
numerous diseases, including cancer, fibrosis, and skeletal disorders. The signaling cascade is
initiated by the binding of a ligand to a type Il serine/threonine kinase receptor, which then
recruits and phosphorylates a type | receptor, also known as an Activin receptor-like kinase
(ALK). This phosphorylation event activates the type | receptor, which in turn phosphorylates
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downstream mediators, primarily the SMAD proteins, leading to the regulation of target gene
expression.

ML347 was identified through a medicinal chemistry effort aimed at developing selective
inhibitors of the BMP type | receptors.[1] It is derived from the pyrazolo[1,5-a]pyrimidine
scaffold of Dorsomorphin, the first-in-class small molecule inhibitor of the BMP pathway.[2]
ML347 exhibits remarkable selectivity for ALK2 over other BMP type | receptors like ALK3 and
ALK®6, making it an invaluable tool for dissecting the specific functions of ALK2-mediated
signaling.[1]

Mechanism of Action

ML347 exerts its biological effects by directly inhibiting the kinase activity of ALK1 and ALK2.[3]
[4] By binding to the ATP-binding pocket of these receptors, ML347 prevents the
phosphorylation and subsequent activation of the downstream SMAD proteins, specifically
Smadl and Smad5.[3] This blockade of SMAD phosphorylation effectively abrogates the
cellular response to BMP signaling. The high selectivity of ML347 for ALK1 and ALK2, with over
300-fold greater potency against ALK2 compared to ALK3, is a key feature that distinguishes it
from other BMP signaling inhibitors.[1][4]

Signaling Pathway Diagram
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Caption: TGF-B/BMP signaling pathway and the inhibitory action of ML347.
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Quantitative Data

The potency and selectivity of ML347 have been characterized in various biochemical and cell-
based assays. The following tables summarize the key quantitative data.

Table 1- In Vitro Ki hibi ity of ML:

Selectivity vs.

Target Kinase ICs0 (NM) S Reference(s)
ALK1 46 ~1.4x [3][4][5]

ALK2 32 1x [3][4][5]

ALK3 >10,000 >300x [4][6]

ALK6 9,830 ~307x [1]

VEGFR2 (KDR) >10,000 >312x [6]

ALK4 No activity

ALK5 No activity

Table 2: Cell-Based Activity of ML347

Cell Line Assay Type Ligand ICs0 (NM) Reference(s)

BMP-responsive

C2C12BRA luciferase BMP4 152 [1][6]
reporter
] Inhibition of
Primary dental N
o Smad1/5 TGF-B1 Not specified [31[7]
epithelial cells ]
phosphorylation

Table 3: Physicochemical and Pharmacokinetic
Properties of ML347
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Property Value Reference(s)
Molecular Weight 352.39 g/mol [41[8]
Molecular Formula C22H16N4O [41[8]
Plasma Protein Binding )

High [2]14]
(Human, Rat, Mouse)
Solubility in DMSO Up to 20 mM 9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
ML347.

In Vitro Kinase Assay

This protocol describes a general procedure for determining the in vitro kinase inhibitory activity
of ML347.

Objective: To measure the half-maximal inhibitory concentration (ICso) of ML347 against
purified ALK1, ALK2, and other kinases.

Materials:

Recombinant human ALK1, ALK2, ALK3, ALK6, VEGFR2 kinases

e ML347 (or other test compounds)

o ATP, [y-BP]ATP

e Substrate peptide (e.g., casein or a specific peptide substrate for the kinase)

» Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT)
o 96-well filter plates

e Phosphoric acid
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Scintillation counter

Procedure:

Prepare serial dilutions of ML347 in DMSO. A typical starting concentration is 30 uM with 3-
fold serial dilutions.[5]

In a 96-well plate, add the kinase, the substrate peptide, and the diluted ML347 to the kinase
reaction buffer.

Initiate the kinase reaction by adding a mixture of ATP and [y-33P]ATP (typically 10 uM final
ATP concentration).[5]

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
Stop the reaction by adding phosphoric acid.
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [y-
3P]ATP.

Measure the radioactivity of the captured phosphorylated substrate using a scintillation
counter.

Calculate the percentage of kinase inhibition for each concentration of ML347 relative to a
DMSO control.

Determine the 1Cso value by fitting the concentration-response data to a sigmoidal dose-
response curve.

Experimental Workflow: In Vitro Kinase Assay
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Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based BMP Signaling Assay
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This protocol outlines a method for assessing the inhibitory effect of ML347 on BMP-induced

signaling in a cellular context.

Objective: To determine the 1Cso of ML347 for the inhibition of BMP4-induced reporter gene

expression in C2C12BRA cells.

Materials:

C2C12BRA cells (C2C12 myoblast cells stably expressing a BMP-responsive luciferase
reporter)

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
and antibiotics

Recombinant human BMP4
ML347 (or other test compounds)
Luciferase assay reagent

96-well cell culture plates

Luminometer

Procedure:

Seed C2C12BRA cells in a 96-well plate and allow them to adhere overnight.

The following day, replace the medium with low-serum medium.

Pre-treat the cells with serial dilutions of ML347 for a specified time (e.g., 30 minutes).
Stimulate the cells with a fixed concentration of BMP4 (e.g., 10 ng/mL).

Incubate the cells for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

Lyse the cells and add the luciferase assay reagent according to the manufacturer's
instructions.
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e Measure the luminescence using a luminometer.

o Calculate the percentage of inhibition of BMP4-induced luciferase activity for each
concentration of ML347.

o Determine the ICso value by fitting the concentration-response data to a sigmoidal dose-
response curve.

Therapeutic Potential

The high selectivity of ML347 for ALK1 and ALK2 suggests its potential therapeutic utility in
diseases driven by aberrant BMP signaling.

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a rare and debilitating genetic disorder characterized by progressive heterotopic
ossification, the formation of bone in soft tissues. The majority of FOP cases are caused by a
gain-of-function mutation in the ALK2 gene. By inhibiting ALK2, ML347 has the potential to
prevent the abnormal bone formation in FOP patients. Preclinical studies using animal models
of FOP are warranted to evaluate the in vivo efficacy of ML347 and its derivatives.[2]

Cancer

The TGF-B/BMP signaling pathway has a complex and often paradoxical role in cancer. In
some cancers, it can act as a tumor suppressor, while in others, it promotes tumor growth,
invasion, and metastasis. The specific targeting of ALK1 and ALK2 with ML347 could be
beneficial in cancers where these receptors are key drivers of the disease. For instance, ALK1
is implicated in tumor angiogenesis, and its inhibition could represent a novel anti-angiogenic
strategy.[3]

Anemia of Chronic Disease

BMP signaling, particularly through ALK2 and ALK3, plays a role in iron homeostasis by
regulating the expression of hepcidin. Elevated hepcidin levels lead to iron sequestration and
can cause anemia of chronic disease. While ML347 is more selective for ALK2 over ALK3, its
potential to modulate hepcidin expression and alleviate this type of anemia is an area for
further investigation.[2]
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Conclusion

ML347 is a potent and highly selective inhibitor of ALK1 and ALK2, making it an indispensable
research tool for dissecting the complexities of the TGF-3/BMP signaling pathway. Its favorable
selectivity profile and demonstrated cellular activity provide a strong rationale for its further
investigation as a potential therapeutic agent for diseases such as FOP, certain cancers, and
other disorders characterized by dysregulated BMP signaling. The detailed experimental
protocols provided in this guide are intended to facilitate further research into the therapeutic
potential of ML347 and the development of next-generation ALK1/2 inhibitors with improved
pharmacological properties. Further in vivo studies in relevant disease models are crucial to
translate the promising preclinical findings of ML347 into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP)
inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf
[ncbi.nim.nih.gov]

e 2. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic
protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of
Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe -
PMC [pmc.ncbi.nim.nih.gov]

. medchemexpress.com [medchemexpress.com]

. selleckchem.com [selleckchem.com]

. ML347 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
. apexbt.com [apexbt.com]

. researchgate.net [researchgate.net]

. biocompare.com [biocompare.com]

°
(o] (0] ~ (0] ol iy w

. ML 347 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-body
https://www.benchchem.com/product/b15544788?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK259191/
https://www.ncbi.nlm.nih.gov/books/NBK259191/
https://www.ncbi.nlm.nih.gov/books/NBK259191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677712/
https://www.medchemexpress.com/ML347.html
https://www.selleckchem.com/products/ml347.html
https://www.targetmol.com/compound/ml347
https://www.apexbt.com/ml347.html
https://www.researchgate.net/publication/236613618_Synthesis_and_structure-activity_relationships_of_a_novel_and_selective_bone_morphogenetic_protein_receptor_BMP_inhibitor_derived_from_the_pyrazolo15-apyrimidine_scaffold_of_Dorsomorphin_The_discovery
https://www.biocompare.com/pfu/111790/soids/2425052/Chemicals_and_Reagents/ML347
https://www.tocris.com/products/ml-347_4945
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [The Therapeutic Potential of ML347: A Technical Guide
for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544788#exploring-the-therapeutic-potential-of-
mi347]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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